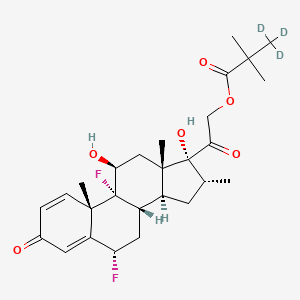

Flumetasone pivalate-d3

Description

Significance of Stable Isotope Tracers in Quantitative Chemical Analysis

Stable isotope tracers are indispensable for the quantitative analysis of metabolic pathways and reaction kinetics. creative-proteomics.com In fields like metabolomics, introducing isotopically labeled molecules into a biological system allows researchers to follow their transformation and incorporation into downstream metabolites. creative-proteomics.com This method, known as metabolic flux analysis, provides a dynamic view of cellular metabolism and biochemical pathways. creative-proteomics.com

The use of stable isotope-labeled compounds enables the precise measurement of metabolite concentrations, which is crucial for assessing chemical processes and the efficacy of drug candidates. creative-proteomics.com Because the labeled tracers are chemically equivalent to the unlabeled molecules, they provide an accurate representation of molecular behavior within a system, offering insights that are vital for understanding both normal biological functions and disease states. metwarebio.com

Principles and Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Analogues

Deuterium labeling, the substitution of hydrogen atoms with deuterium, is a particularly valuable strategy in pharmaceutical research. Deuterium, a stable isotope of hydrogen, is twice as heavy as protium (B1232500) (the common hydrogen isotope), which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. isowater.com This difference can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction involving the breaking of this bond is slowed. musechem.com

In drug development, this principle is applied to improve a drug's metabolic stability. musechem.comunibestpharm.com Since drug metabolism often involves the cleavage of C-H bonds by enzymes, replacing a hydrogen atom at a metabolic site with deuterium can make the drug more resistant to breakdown. unibestpharm.com This can enhance the drug's pharmacokinetic properties, such as increasing its half-life, which may allow for reduced dosing frequency. musechem.comunibestpharm.com Deuterium-labeled compounds like Flumetasone pivalate-d3 are also essential tools for studying the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, providing critical data during the discovery and development phases. clearsynth.comacs.org

Methodological Advancements Facilitated by Stable Isotope Internal Standards

The most significant contribution of stable isotope-labeled compounds to analytical chemistry is their role as internal standards, particularly in mass spectrometry (MS). musechem.comscioninstruments.com An internal standard is a compound with known properties and concentration added to a sample to aid in the quantification of a target analyte. Stable isotope-labeled internal standards are considered the gold standard because they are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.com

These standards significantly enhance the accuracy, precision, and reliability of quantitative analyses. musechem.com During sample preparation, which can involve steps like extraction and derivatization, both the analyte and the internal standard may be subject to loss. scioninstruments.com Because the stable isotope-labeled standard behaves identically to the analyte, the ratio between them remains constant. waters.com This allows for the correction of variability introduced during sample handling and analysis. scispace.com

Furthermore, stable isotope internal standards are crucial for correcting "matrix effects," where other substances in a complex sample (like biological fluids) interfere with the analyte's detection and lead to inaccurate measurements. scioninstruments.commusechem.com By co-eluting with the analyte and experiencing the same matrix effects, the internal standard provides a reliable reference point, ensuring accurate quantification even in challenging samples. waters.comamazonaws.com This methodological advancement has been transformative for fields requiring high analytical sensitivity and accuracy, including pharmaceutical research and environmental analysis. musechem.com

Data Tables

Table 1: Comparison of this compound and Flumetasone Pivalate (B1233124)

| Property | This compound | Flumetasone Pivalate |

|---|---|---|

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate smolecule.com | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate nih.gov |

| Molecular Formula | C₂₇H₃₃D₃F₂O₆ | C₂₇H₃₆F₂O₆ nih.govwikipedia.org |

| Molecular Weight | 497.6 g/mol smolecule.com | ~494.6 g/mol nih.govwikipedia.org |

| Description | A deuterium-labeled analogue of Flumetasone pivalate, used primarily as an internal standard in quantitative analysis. | A synthetic glucocorticoid corticosteroid with anti-inflammatory properties. smolecule.comwikipedia.orgdrugbank.com |

Structure

3D Structure

Properties

Molecular Formula |

C27H36F2O6 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1/i2D3 |

InChI Key |

JWRMHDSINXPDHB-MYLXEJMVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C)C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Origin of Product |

United States |

Flumetasone Pivalate D3 As a Strategic Deuterated Analog in Research

Defining the Analytical and Research Utility of Flumetasone Pivalate-d3

The primary application of this compound is as an internal standard for the quantification of Flumetasone pivalate (B1233124) in various biological and environmental samples. clearsynth.comvulcanchem.com Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis. aptochem.com

In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and analysis. clearsynth.com Deuterated standards are ideal for this purpose because their physical and chemical properties are nearly identical to their non-deuterated counterparts. aptochem.comscioninstruments.com This ensures that the deuterated standard behaves similarly to the analyte of interest during extraction, chromatography, and ionization, a critical factor for accurate measurement. aptochem.com

The key advantage of using a deuterated internal standard like this compound lies in its utility in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comtexilajournal.com While it co-elutes with the non-deuterated analyte, it can be distinguished by its higher mass-to-charge ratio (m/z). aptochem.comscioninstruments.com This distinction allows for the correction of matrix effects, where other compounds in a complex sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. clearsynth.com The use of deuterated standards compensates for these measurement errors, improving the precision and robustness of the analytical method. texilajournal.com

Beyond quantitative analysis, deuterated compounds may also be used in metabolic studies to trace the metabolic fate of a drug in vivo. The substitution with heavier isotopes can lead to greater metabolic stability, which may result in an increased in-vivo half-life. google.com

Table 1: Applications of this compound in Research

| Application | Description | Analytical Technique(s) |

|---|---|---|

| Internal Standard | Used for accurate quantification of Flumetasone pivalate in complex matrices. | LC-MS/MS |

| Pharmacokinetic Studies | Helps in determining the absorption, distribution, metabolism, and excretion (ADME) of Flumetasone pivalate. | Mass Spectrometry |

| Metabolism Studies | Traces the biotransformation of the parent drug into its metabolites. | Mass Spectrometry |

| Method Validation | Ensures the robustness and reliability of analytical procedures for quantifying Flumetasone pivalate. clearsynth.com | Chromatography, Mass Spectrometry |

Targeted Deuterium (B1214612) Labeling Strategies for Analytical Purposes

The strategic placement of deuterium atoms is crucial for the successful use of an isotopically labeled internal standard. In this compound, the deuterium atoms are incorporated into the pivalate ester moiety of the molecule. vulcanchem.com Specifically, the labeling is on the methyl groups of the pivalate functional group.

The rationale for this targeted labeling is to ensure the stability of the deuterium atoms throughout the analytical process. Placing the labels on a non-exchangeable position prevents the deuterium from being replaced by hydrogen atoms from the solvent or matrix, which would compromise its function as an internal standard. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, contributing to this stability. The mass increase from the three deuterium atoms is sufficient to shift the m/z value outside the natural isotopic distribution of the unlabeled analyte, preventing signal interference. aptochem.com

Structural Basis for this compound's Role as a Research Standard

This compound shares the same core structure as Flumetasone pivalate, which consists of a difluorinated steroid backbone. smolecule.com The only structural difference is the substitution of three hydrogen atoms with three deuterium atoms in the pivalate group. This minimal structural modification ensures that the chemical and physical properties, such as polarity, solubility, and chromatographic retention time, are nearly identical to the parent compound. aptochem.com

This near-identical behavior is fundamental to its role as an internal standard. aptochem.com It ensures that both the analyte and the standard experience similar effects during sample processing and analysis, allowing for reliable correction of any variability. scioninstruments.com However, the increased molecular weight of this compound provides a distinct mass spectrometric signature, which is the basis for its utility in quantitative assays. aptochem.com

Table 2: Chemical Properties of Flumetasone Pivalate and its Deuterated Analog

| Property | Flumetasone Pivalate | This compound |

|---|---|---|

| Molecular Formula | C27H36F2O6 wikipedia.org | C27H33D3F2O6 lgcstandards.com |

| Molecular Weight | 494.576 g/mol wikipedia.org | 497.586 g/mol lgcstandards.com |

| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11,17-dihydroxy-17-(2-(2,2-dimethylpropionyl)oxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one wikipedia.org | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate lgcstandards.com |

| Isotopic Label | None | Deuterium (D) lgcstandards.com |

Synthetic Methodologies and Isotopic Integrity Assessment of Flumetasone Pivalate D3

Research Approaches to the Synthesis of Deuterated Corticosteroid Esters

The synthesis of deuterated corticosteroids like flumetasone pivalate-d3 involves multi-step chemical processes that aim to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. A common strategy involves the esterification of a deuterated precursor or the use of a deuterated reagent during the esterification step.

One general approach begins with the synthesis of the core steroid, flumetasone, which can be produced from steroid precursors through a series of chemical modifications, including oxidation and fluorination. smolecule.com The subsequent esterification step, reacting flumetasone with pivalic acid in the presence of an acid catalyst, forms flumetasone pivalate (B1233124). smolecule.com To introduce the deuterium label, deuterated pivalic acid (pivalic acid-d3) can be used in this esterification reaction. This method specifically labels the pivalate moiety of the molecule.

Alternatively, deuterium atoms can be introduced into the steroid backbone itself. This often involves hydrogen-deuterium exchange reactions under specific conditions, such as using a deuterated solvent like methanol-d4 (B120146) (MeOD) in the presence of a base like sodium deuteroxide (NaOD). nih.gov Another technique is reductive deuteration using reagents like sodium borodeuteride (NaBD4) to introduce deuterium at specific carbonyl groups. nih.gov For instance, research on the synthesis of deuterated cortisol involved protecting certain functional groups, followed by hydrogen-deuterium exchange and reductive deuteration to achieve high isotopic enrichment. nih.gov Such methods could be adapted for the synthesis of a deuterated flumetasone precursor prior to esterification.

Flow synthesis methods are also being explored to improve production efficiency and scalability for deuterated compounds. tn-sanso.co.jp This technique involves continuously feeding raw materials through a reactor, which can offer advantages in terms of reaction control and throughput compared to traditional batch synthesis. tn-sanso.co.jp

Following the synthesis, purification is a critical step to ensure the final product has high chemical and isotopic purity. Techniques such as recrystallization and chromatography are commonly employed for this purpose. smolecule.com

Spectroscopic and Chromatographic Characterization of Isotopic Enrichment and Purity

A comprehensive assessment of the isotopic enrichment and purity of this compound is essential for its use as an internal standard. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecule, the presence and abundance of the deuterated species can be quantified. nih.gov For instance, in the mass spectrum of this compound, the molecular ion peak will be shifted by +3 atomic mass units compared to the non-labeled compound. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation patterns of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for structural elucidation and confirming the position of the deuterium labels. diva-portal.orgresearchgate.net In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, ²H NMR will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used to assess the chemical purity of the synthesized compound, separating it from any starting materials, byproducts, or other impurities. lgcstandards.commdpi.com A purity of greater than 95% is often required for analytical standards. lgcstandards.com

Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), this method provides both separation and identification of volatile compounds and can be used to assess purity and isotopic composition. jcrpe.org

The combination of these techniques provides a comprehensive profile of the synthesized this compound, ensuring its suitability as an internal standard.

Advanced Analytical Methodologies Employing Flumetasone Pivalate D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of corticosteroids. The use of Flumetasone pivalate-d3 is integral to the robustness of these methods.

Effective sample preparation is crucial for removing interfering substances from complex research matrices such as serum, plasma, and tissue homogenates, thereby improving the accuracy of LC-MS/MS analysis. Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. Solvents like tert-butyl methyl ether (TBME) are often employed for steroid extraction. medrxiv.org this compound is added to the sample at the beginning of the process to account for any analyte loss during extraction.

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte and internal standard while matrix components are washed away. Reversed-phase (e.g., C18) or mixed-mode cartridges are commonly used. This technique is particularly valuable for removing phospholipids (B1166683) and other interfering lipids from tissue extracts. frontiersin.org

Protein Precipitation: For simpler matrices like serum or plasma, adding a solvent such as methanol (B129727) can effectively precipitate proteins, leaving the analyte and this compound in the supernatant for direct analysis or further cleanup. springernature.com

The fundamental principle of using deuterated analogs in chromatography is that they co-elute, or elute very closely with, their non-deuterated counterparts. nih.gov This is because the substitution of hydrogen with deuterium (B1214612) results in a negligible change in the molecule's polarity and interaction with the stationary phase.

In reversed-phase chromatography, which is standard for steroid analysis, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like methanol or acetonitrile. medrxiv.orgspringernature.com Flumetasone pivalate (B1233124) and its d3-analog exhibit identical or near-identical retention times under these conditions. This co-elution is critical for the isotope dilution method, as it ensures that any matrix effects or fluctuations in ionization efficiency at that specific retention time impact both the analyte and the internal standard simultaneously, leading to a highly accurate ratio measurement.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying low-level analytes in complex mixtures. For Flumetasone pivalate analysis using this compound, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. medrxiv.org

The optimization process involves:

Ionization Source Optimization: An electrospray ionization (ESI) source, often operated in positive ion mode for corticosteroids, is fine-tuned to maximize the generation of the protonated parent molecule, [M+H]+. medrxiv.org

Precursor Ion Selection: In the first quadrupole (Q1), the specific mass-to-charge ratio (m/z) of the protonated Flumetasone pivalate and this compound are selected.

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection: In the third quadrupole (Q3), specific, stable, and abundant fragment ions (product ions) are selected for detection.

By monitoring a unique precursor-to-product ion transition for both the analyte and its deuterated internal standard, chemical noise is filtered out, dramatically enhancing the signal-to-noise ratio.

Table 1: Representative LC-MS/MS Parameters for Corticosteroid Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) medrxiv.org |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride medrxiv.org |

| Mobile Phase B | Methanol or Acetonitrile medrxiv.org |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized for separation of isomers and target analytes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive medrxiv.org |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Analyte) | [M+H]+ of Flumetasone pivalate |

| Product Ion(s) (Analyte) | Specific fragments determined by infusion |

| Precursor Ion (IS) | [M+H]+ of this compound |

This table presents generalized parameters typical for the analysis of corticosteroids like Flumetasone pivalate. Specific m/z transitions and gradient conditions must be empirically determined.

Validation ensures that the analytical method is reliable and suitable for its intended purpose. In research contexts, key validation parameters are established following guidelines such as those from the International Council for Harmonisation (ICH). mdpi.comnih.gov

Accuracy: Measures the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery.

Precision: Describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the coefficient of determination (r²) is expected to be close to 1.0.

Table 2: Typical Method Validation Parameters for Chromatographic Analysis of Flumetasone Pivalate

| Parameter | Specification |

|---|---|

| Linearity Range | 5.00–50.00 µg/mL mdpi.com |

| Correlation Coefficient (r) | > 0.999 mdpi.com |

| Accuracy (% Recovery) | 98.00% – 102.00% |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 1.43 µg/mL mdpi.com |

| Limit of Quantification (LOQ) | 4.34 µg/mL mdpi.com |

Data adapted from a validated UHPLC method for Flumetasone pivalate analysis. mdpi.com The use of this compound as an internal standard is critical for achieving such high levels of accuracy and precision.

Application in Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

UHPLC represents an evolution of traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times. mdpi.com The principles of separation remain the same as in HPLC, but the increased efficiency places greater demands on the detector.

In this context, the coupling of UHPLC with MS/MS is particularly powerful. The sharp, narrow peaks generated by UHPLC lead to a higher concentration of analyte entering the mass spectrometer at any given moment, which boosts sensitivity. The use of this compound in UHPLC-MS/MS methods is essential for maintaining accuracy despite the very short run times, as it reliably corrects for any matrix effects or ionization suppression that may occur. mdpi.commdpi.com

Explorations of Other Chromatographic Techniques (e.g., TLC) for Qualitative Analysis in Research

While LC-MS/MS is the gold standard for quantification, Thin-Layer Chromatography (TLC) remains a valuable tool for qualitative or semi-quantitative analysis in research due to its simplicity and low cost. researchgate.net

In a typical TLC method for Flumetasone pivalate, a sample is spotted onto a stationary phase, such as a silica (B1680970) gel plate. mdpi.comresearchgate.net The plate is then developed in a chamber containing a mobile phase, which is a mixture of solvents.

Table 3: Example TLC System for Flumetasone Pivalate Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates mdpi.comresearchgate.net |

| Mobile Phase | Benzene:Ethyl Acetate:Formic Acid (5:5:0.2, by volume) researchgate.net |

| Detection | UV light at 254 nm |

| Result | Flumetasone pivalate Rf = 0.74 researchgate.net |

In this research application, this compound can be used as a reference standard. By spotting the deuterated standard alongside the unknown sample, a direct comparison of the Retention factor (Rf) values can be made. A match in Rf values provides strong evidence for the identity of Flumetasone pivalate in the sample.

Voltammetric and Spectrophotometric Methodological Development Utilizing Analogs in Research

The development of sensitive, accurate, and cost-effective analytical methods is crucial for the determination of corticosteroids in various matrices. While advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often employed, utilizing internal standards such as this compound for high accuracy, research into alternative methods continues. bmuv.de Voltammetric and spectrophotometric techniques, in particular, offer advantages in terms of simplicity, speed, and lower cost. tandfonline.commdpi.com The development of these methods often involves the use of corticosteroid analogs, which share structural similarities with Flumetasone pivalate, to establish and validate the analytical procedures.

Spectrophotometric Methodologies

Spectrophotometry is a widely used analytical technique for corticosteroid analysis in pharmaceutical formulations. tandfonline.com Method development often relies on chemical reactions that produce a colored product, which can be quantified by measuring its light absorbance.

One common approach involves the oxidation of the corticosteroid, followed by a complexation reaction. sid.irresearchgate.net A well-documented method is based on the oxidation of the α-keto group present in many corticosteroids by iron (III) in an acidic medium. researchgate.netjapsonline.com The resulting iron (II) then complexes with potassium hexacyanoferrate (III) to form a distinct bluish-green colored complex, which exhibits maximum absorbance around 780 nm. sid.irresearchgate.net This method has been successfully applied to determine various corticosteroids, including prednisolone, dexamethasone (B1670325), and hydrocortisone (B1673445), demonstrating its broad applicability to analogs of Flumetasone. sid.ir The procedure is noted for its sensitivity, stability, and lack of interference from common pharmaceutical excipients. sid.ir

Another spectrophotometric strategy involves the formation of charge-transfer complexes. rsc.org For instance, corticosteroids like prednisone, prednisolone, and dexamethasone can be derivatized to form phenylhydrazones. rsc.org These derivatives then react with either iodine (a σ-acceptor) or chloranil (B122849) (a π-acceptor) to produce a colored charge-transfer complex suitable for spectrophotometric quantification. rsc.org Research has focused on optimizing reaction conditions and determining the molar combining ratio to ensure accuracy. rsc.org These methods have shown high recovery rates when applied to pharmaceutical tablets. rsc.org For the simultaneous analysis of Flumethasone (B526066) pivalate and clioquinol, several novel UV-spectrophotometric methods, including dual-wavelength and first derivative ratio techniques, have been developed to handle severe spectral overlap. nih.gov

Table 1: Spectrophotometric Methods for Corticosteroid Analogs

| Corticosteroid(s) Studied | Method Principle | Wavelength (λmax) | Key Findings/Application | Reference |

|---|---|---|---|---|

| Prednisolone, Dexamethasone, Prednisone, Betamethasone sodium phosphate, Hydrocortisone | Oxidation with Iron (III) and complexation with Potassium Hexacyanoferrate (III) | 780 nm | Simple, sensitive, and economical method for pharmaceutical formulations. Processed samples were stable for up to 2 hours. | sid.irresearchgate.net |

| Prednisone, Prednisolone, Dexamethasone | Formation of phenylhydrazones followed by charge-transfer complexation with iodine or chloranil | Not Specified | Mean recoveries were high (99.26% to 99.9%). Favorable comparison with British Pharmacopoeia (BP) method. | rsc.org |

| Hydrocortisone Butyrate | Interaction with phenylhydrazine (B124118) to form a phenylhydrazone | 412 nm | Developed for quantitative determination in a compounding ointment with a recovery of 100.82%. | japsonline.com |

| Flumethasone Pivalate, Clioquinol | Dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods | Not Specified | Developed for simultaneous analysis in a combined formulation, offering a green and rapid alternative to chromatography. Linearity was observed over 3-42 µg/ml for Flumethasone pivalate. | nih.gov |

Voltammetric Methodologies

Electrochemical methods, particularly voltammetry, represent another significant area of development for corticosteroid analysis due to their high sensitivity, rapid response, and low cost. tandfonline.commdpi.com These techniques are based on measuring the current response of an electroactive substance to an applied potential. mdpi.com Research has focused on developing novel electrode materials to enhance the sensitivity and selectivity of these measurements.

A prominent area of research is the use of chemically modified electrodes. For example, a β-cyclodextrin modified carbon paste electrode (CDMCPE) has been shown to significantly enhance the peak currents for prednisolone, dexamethasone, and hydrocortisone compared to a bare carbon paste electrode. academicjournals.org This enhancement is attributed to the formation of an inclusion complex between the keto-group of the corticosteroid and the β-cyclodextrin modifier. academicjournals.org The reduction of the keto-group produces a well-defined, irreversible, and adsorption-controlled peak, which is used for quantification via techniques like differential pulse voltammetry (DPV). academicjournals.org

Similarly, electrodes modified with nanomaterials have demonstrated superior performance. An edge plane pyrolytic graphite (B72142) electrode (EPPGE) modified with single-wall carbon nanotubes (SWNTs) was developed as a highly sensitive sensor for triamcinolone. nih.gov This electrode showed a more effective catalytic response than a fullerene-C60-modified electrode and was used to determine the drug in pharmaceutical and urine samples with a very low detection limit. nih.gov The development of such sensors is important for monitoring corticosteroids in both biological and environmental samples. tandfonline.com

Table 2: Voltammetric Methods for Corticosteroid Analogs

| Corticosteroid(s) Studied | Electrode System | Voltammetric Technique | Key Findings/Application | Reference |

|---|---|---|---|---|

| Prednisolone, Dexamethasone, Hydrocortisone | β-cyclodextrin Modified Carbon Paste Electrode (CDMCPE) | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Enhanced peak currents due to inclusion complex formation. Used for determination in pharmaceuticals and biological fluids. | academicjournals.org |

| Triamcinolone | Single-Wall Carbon Nanotubes (SWNTs) Modified Edge Plane Pyrolytic Graphite Electrode (EPPGE) | Square Wave Voltammetry (SWV) | Linear range of 0.1-25 nM with a detection limit of 8.9 x 10⁻¹⁰ M. Applied to pharmaceutical and urine samples. | nih.gov |

| General Corticosteroids | Various (e.g., carbon paste, glassy carbon) | DPV, SWV | Voltammetric methods are highlighted as fast, accurate, and highly sensitive alternatives to chromatographic techniques for routine analysis. | mdpi.comnih.gov |

Applications of Flumetasone Pivalate D3 in Pre Clinical and in Vitro Biotransformation Research

Methodological Frameworks for In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are fundamental in early drug discovery to predict the in vivo clearance of a compound. These studies typically involve incubating the test compound with liver microsomes, hepatocytes, or other subcellular fractions rich in drug-metabolizing enzymes. The rate of disappearance of the parent drug over time provides an estimate of its intrinsic clearance.

The use of Flumetasone pivalate-d3 is integral to the methodological framework of these studies, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. By adding a known concentration of this compound to the incubation mixture at the beginning or end of the experiment, it serves as an internal standard to correct for variations in sample processing and instrument response. This ensures accurate quantification of the remaining Flumetasone pivalate (B1233124).

A typical experimental setup involves:

Incubation: Flumetasone pivalate is incubated with human or animal liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.

Sample Quenching: At various time points, the reaction is stopped by adding a quenching solution, which often contains the internal standard, this compound.

Analysis: The samples are then analyzed by LC-MS/MS to determine the ratio of the peak area of Flumetasone pivalate to that of this compound.

This approach allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters in predicting the metabolic stability of the drug.

Table 1: Illustrative Data for In Vitro Metabolic Stability of Flumetasone Pivalate

| Time (minutes) | Flumetasone Pivalate Concentration (µM) | This compound Concentration (µM) | Peak Area Ratio (Analyte/IS) |

| 0 | 1.00 | 0.5 | 2.00 |

| 5 | 0.85 | 0.5 | 1.70 |

| 15 | 0.60 | 0.5 | 1.20 |

| 30 | 0.35 | 0.5 | 0.70 |

| 60 | 0.12 | 0.5 | 0.24 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Metabolic Pathways in Cellular and Subcellular Research Models

When Flumetasone pivalate is incubated with these biological systems, it undergoes various metabolic reactions, such as hydroxylation, oxidation, and hydrolysis. By analyzing the reaction mixture with high-resolution mass spectrometry, researchers can identify metabolites by their characteristic mass shifts. The presence of the deuterium (B1214612) label in this compound helps to distinguish drug-related metabolites from endogenous matrix components. The mass difference between the parent drug and its metabolites reveals the nature of the biotransformation. For instance, a +16 Da shift suggests hydroxylation.

Common metabolic pathways for corticosteroids, and likely for Flumetasone pivalate, include:

Hydroxylation: Introduction of hydroxyl groups, a common reaction catalyzed by cytochrome P450 enzymes. nih.gov

Oxidation: Conversion of hydroxyl groups to ketones.

Ester Hydrolysis: Cleavage of the pivalate ester bond, releasing the active alcohol, Flumethasone (B526066).

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates to increase water solubility and facilitate excretion. nih.gov

Quantitative Analysis of Flumetasone Pivalate and Metabolites in Animal Pharmacokinetic Research Models

In animal pharmacokinetic studies, this compound is an indispensable tool for the accurate quantification of Flumetasone pivalate and its metabolites in biological matrices like plasma, urine, and tissues. nih.gov Following administration of Flumetasone pivalate to an animal model, biological samples are collected over time. This compound is added to these samples as an internal standard prior to extraction and analysis by LC-MS/MS. nih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis. nih.gov It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to highly precise and accurate measurements. This allows for the reliable determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. nih.gov

Table 2: Representative Pharmacokinetic Parameters of a Corticosteroid in an Animal Model

| Parameter | Value | Unit |

| Clearance (CL) | 30.7 | mL/min/kg |

| Volume of Distribution (Vd) | 5.90 | L/kg |

| Elimination Half-life (t½) | 4.84 | h |

Data is representative of a corticosteroid and is for illustrative purposes. nih.gov

Investigation of Biotransformation Products in Research Systems Using Deuterated Standards

The identification of biotransformation products, or metabolites, is a critical aspect of drug development. The use of deuterated standards like this compound significantly aids in this process. When analyzing complex biological matrices, it can be challenging to distinguish drug-related material from endogenous compounds.

By comparing the mass spectra of samples from studies with unlabeled Flumetasone pivalate to those with this compound, researchers can readily identify drug metabolites. The metabolites of the deuterated compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms. This "isotope pattern" provides a clear signature for drug-related peaks in the chromatogram, facilitating their identification and structural elucidation.

Studies on the Chemical Degradation and Stability of Flumetasone Pivalate in Controlled Research Environments

Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. derpharmachemica.com These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to induce degradation.

While this compound is not typically the primary subject of these degradation studies, it plays a crucial role as an internal standard in the analytical methods used to quantify the parent drug and its degradation products. The stability of the analytical method itself is critical, and the use of a stable isotope-labeled internal standard ensures the robustness and accuracy of the quantification of Flumetasone pivalate as it degrades. A process for the degradative oxidation of flumethasone has been described, which can be monitored by HPLC. google.com

Isotopic Effects and Their Implications in Flumetasone Pivalate D3 Research Applications

Characterization of Chromatographic Retention Time Shifts Attributed to Deuterium (B1214612) Substitution

A common observation when using deuterium-labeled internal standards is a shift in chromatographic retention time relative to the non-labeled analyte. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This phenomenon, known as the "isotope effect on retention," is primarily attributed to the subtle differences in the physicochemical properties of the molecule resulting from the C-D bond being slightly shorter and stronger than the C-H bond. This can lead to a minor decrease in the molecule's hydrophobicity and, consequently, a weaker interaction with the non-polar stationary phase. skyline.msresearchgate.netreddit.com

The magnitude of the retention time shift is influenced by several factors, including the number and position of the deuterium atoms in the molecule, the chromatographic conditions (e.g., gradient steepness, mobile phase composition), and the nature of the stationary phase. For a steroid hormone panel analyzed by LC-MS, it has been noted that a higher number of deuterium atoms can lead to a more noticeable shift in retention time. skyline.ms

Table 1: Illustrative Chromatographic Retention Times for a Corticosteroid and its Deuterated Analog

| Compound | Retention Time (min) |

| Corticosteroid X | 5.42 |

| Corticosteroid X-d5 | 5.38 |

This table provides a hypothetical example of the retention time shift that may be observed between a corticosteroid and its deuterated internal standard under typical reversed-phase LC-MS conditions. The earlier elution of the deuterated compound is a commonly reported phenomenon.

While often small, this retention time shift can have practical implications. If the chromatographic peaks of the analyte and the internal standard are not sufficiently resolved, it can complicate data analysis, particularly the accurate integration of peak areas. skyline.ms Software used for processing chromatographic data often has settings to account for such shifts, allowing for independent peak integration. skyline.ms

Analysis of Ionization Efficiency Differences in Mass Spectrometry Due to Isotopic Labeling

In mass spectrometry, particularly with electrospray ionization (ESI), it is generally assumed that the analyte and its stable isotope-labeled internal standard have identical ionization efficiencies. However, deuterium substitution can sometimes lead to differences in ionization response. The reasons for this are not always fully understood but may be related to subtle changes in the molecule's gas-phase basicity or its behavior in the ESI droplet.

Several ionization techniques are used for the analysis of corticosteroids, including ESI, atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). The choice of ionization source can significantly impact the sensitivity for different steroids. For instance, a study comparing these three ionization methods for a range of corticosteroids found that APPI provided the highest sensitivity for several of the tested compounds. dshs-koeln.de

While ideally, the ionization efficiency of the analyte and its deuterated internal standard should be the same, this is not always the case. In some instances, deuterated compounds have been observed to produce a stronger signal in ESI-MS compared to their non-deuterated analogs. This could potentially be due to differences in fragmentation pathways in the gas phase.

Table 2: Hypothetical Relative Ionization Efficiency of a Corticosteroid and its Deuterated Analog in ESI-MS

| Compound | Relative Ionization Efficiency (%) |

| Corticosteroid Y | 100 |

| Corticosteroid Y-d3 | 105 |

This table illustrates a hypothetical scenario where the deuterated internal standard exhibits a slightly higher ionization efficiency than the unlabeled analyte. While often assumed to be identical, such differences can occur and should be considered during method validation.

The use of differential ion mobility spectrometry (DMS) coupled with LC-MS/MS has shown promise in improving the specificity of steroid analysis by providing an additional dimension of separation in the gas phase, which can help to mitigate challenges related to ionization. sigmaaldrich.com

Strategies for Mitigating Isotopic Effects in Quantitative Bioanalytical Research

Given the potential for isotopic effects to influence the accuracy and precision of quantitative bioanalytical methods, several strategies can be employed to mitigate their impact:

Careful Method Development and Validation: Thorough validation of the analytical method is crucial. This includes assessing the linearity, accuracy, and precision of the assay, as well as evaluating the potential for matrix effects. Any significant differences in the behavior of the analyte and the internal standard should be identified and addressed during this phase. nih.govwaters.com

Chromatographic Optimization: The liquid chromatography method should be optimized to ensure adequate separation of the analyte and internal standard from each other and from other matrix components. This may involve adjusting the gradient profile, mobile phase composition, or selecting a different stationary phase. nih.gov

Selection of Appropriate Internal Standard: The ideal stable isotope-labeled internal standard should have a sufficient number of deuterium atoms to be clearly resolved from the analyte in the mass spectrometer, but not so many that it significantly alters the chromatographic behavior. The position of the deuterium labels should also be on stable parts of the molecule to prevent exchange.

Use of Advanced Instrumentation: As mentioned, techniques like differential ion mobility spectrometry can enhance specificity and reduce interferences. sigmaaldrich.com High-resolution mass spectrometry can also be beneficial in distinguishing between the analyte and potential interferences.

Appropriate Data Processing: Utilizing software features that allow for independent integration of analyte and internal standard peaks is important when a chromatographic shift is present. skyline.ms

Deuterium Exchange Phenomena in Complex Research Matrices and Their Impact on Analytical Integrity

Deuterium exchange refers to the substitution of deuterium atoms on the labeled internal standard with hydrogen atoms from the surrounding environment (e.g., solvent, matrix components). nih.gov This can be a significant issue as it alters the mass of the internal standard, potentially leading to underestimation of the analyte concentration. The reverse process, back-exchange, where deuterium from a deuterated solvent incorporates into the analyte, can also occur. youtube.com

The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH) are generally labile and will readily exchange. Deuterium on carbon atoms adjacent to carbonyl groups can also be susceptible to exchange under certain pH conditions. nih.gov

The conditions during sample preparation and analysis can influence the rate of deuterium exchange. Factors such as pH, temperature, and the composition of the sample matrix can all play a role. youtube.comyoutube.com For example, the quenching step in hydrogen-deuterium exchange (HDX) experiments, which involves lowering the temperature and pH, is critical for minimizing back-exchange. youtube.com

To ensure analytical integrity, it is essential to:

Use internal standards with deuterium labels on stable positions: During the synthesis of the deuterated standard, care should be taken to place the labels on carbon atoms that are not prone to exchange.

Control analytical conditions: Maintaining consistent and controlled pH and temperature throughout the sample preparation and analysis workflow can help to minimize exchange.

Evaluate label stability during method development: The stability of the deuterium label should be assessed under the conditions of the assay to ensure that no significant exchange is occurring.

By understanding and addressing these isotopic effects, researchers can ensure the reliability and accuracy of quantitative bioanalytical methods that employ deuterium-labeled internal standards like Flumetasone pivalate-d3.

Quality Assurance and Reference Standard Research for Flumetasone Pivalate D3

Development and Certification of Flumetasone Pivalate-d3 as a Reference Material

The development of this compound as a reference material is a meticulous process designed to ensure its suitability for use as an internal standard in analytical testing. This process begins with the synthesis of the deuterated compound, where deuterium (B1214612) atoms are strategically introduced into the flumetasone pivalate (B1233124) molecule. The synthesis of flumetasone pivalate itself involves the esterification of flumetasone with pivalic acid. smolecule.com For the deuterated version, the labeling is typically on the methyl group, creating (6a,11ß,16a)-6,9-Difluoro-11,17,21-trihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione 21-pivalate. lgcstandards.com

Certification of this compound as a reference material involves a comprehensive characterization of the compound to establish its identity, purity, and stability. This is crucial for its function in quantitative analysis, where it helps to correct for variations during sample preparation and analysis. clearsynth.comsigmaaldrich.com High-performance liquid chromatography (HPLC) is a common technique used to determine the purity of the material, with standards often achieving a purity of over 95%. lgcstandards.com

The certification process also includes the determination of the isotopic purity of the deuterated standard. It is important to have a low percentage of the unlabeled molecule to avoid complex correction calculations in analytical measurements. lgcstandards.com The goal is to produce a stable isotope-labeled (SIL) internal standard that has a chemical behavior very similar to its unlabeled counterpart but is distinguishable by its higher mass. acanthusresearch.com This allows for accurate quantification by compensating for matrix effects, which are interferences from other compounds in the sample. clearsynth.com

Certified reference materials (CRMs) are accompanied by a certificate of analysis that details the characterization methods used and the certified property values, including purity and isotopic enrichment. These CRMs establish a traceable link to recognized standards, ensuring the reliability and comparability of analytical results. demarcheiso17025.com

Research into the Metrological Traceability and Uncertainty of Deuterated Standards

Metrological traceability is a fundamental concept in analytical chemistry, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. eurachem.org For deuterated standards like this compound, establishing metrological traceability is essential for the accuracy and comparability of quantitative analytical results over time and between different laboratories. eurachem.org This traceability is typically established by calibrating the standard against a primary reference material from a national metrology institute or another recognized body. iasonline.org

The uncertainty of a deuterated standard is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. nih.gov Research into the uncertainty of deuterated standards focuses on identifying and quantifying all potential sources of error in its certified value. These sources of uncertainty can be categorized as Type A, evaluated by statistical methods, and Type B, evaluated by other means. iasonline.org

Purity of the neat material: This includes assessments for residual solvents, water content, and inorganic impurities. demarcheiso17025.com

Mass measurement: The accuracy and precision of the balances used for weighing the material. demarcheiso17025.com

Isotopic enrichment: The percentage of deuterium labeling and the presence of any unlabeled analyte. lgcstandards.com

Stability: Potential degradation of the standard over time. inorganicventures.com

The combined standard uncertainty is calculated by combining the individual uncertainty components. This is often multiplied by a coverage factor (typically k=2) to provide an expanded uncertainty, which corresponds to a confidence level of approximately 95%. nih.gov Understanding the uncertainty of reference standards is critical for laboratories to comply with standards such as ISO/IEC 17025 and to accurately assess the uncertainty of their own measurement results. demarcheiso17025.com The uncertainty of the reference material (u:ref) and the calibration process (u:cal) are key components of the total measurement uncertainty (u:result). westgard.com

Inter-laboratory Harmonization and Proficiency Testing Utilizing this compound

Inter-laboratory harmonization aims to achieve comparability of measurement results among different laboratories. The use of well-characterized reference materials like this compound is crucial for this purpose. By using the same deuterated internal standard, laboratories can minimize variations in their analytical methods and ensure that their results are consistent and reliable. nih.gov Stable isotope-labeled internal standards are particularly valuable as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. waters.com

Proficiency testing (PT) is a key tool for inter-laboratory comparison and is a requirement for accreditation under standards like ISO/IEC 17025. In a PT scheme, a central organizer distributes portions of the same homogeneous and stable material to multiple laboratories for analysis. The laboratories' results are then compared to a reference value to assess their performance.

This compound can be used in proficiency testing in several ways:

As a component of the test material to be quantified.

As an internal standard provided to participating laboratories to standardize their analytical procedures.

The use of a common deuterated internal standard in PT schemes helps to differentiate between variability arising from the analytical method itself and that from the internal standard used. This allows for a more accurate assessment of a laboratory's competence. The results of proficiency tests can highlight systematic errors in a laboratory's procedures and lead to improvements in analytical performance.

Best Practices for the Storage and Handling of Stable Isotope-Labeled Standards in Academic Research Facilities

The proper storage and handling of stable isotope-labeled standards like this compound are critical to maintaining their integrity and ensuring the accuracy of research data. Academic research facilities should adhere to the following best practices:

Storage:

Temperature: Standards should be stored at the temperature recommended by the manufacturer, which may include refrigeration or freezing to prevent degradation. inorganicventures.com It is advisable to store them at or below -80°C to minimize degradation and freeze-thaw cycles. thermofisher.com

Containers: Use appropriate containers that prevent contamination and transpiration. For long-term storage, hermetically sealed glass ampoules are ideal. inorganicventures.comiaea.org If using other containers, ensure they are tightly sealed. Volumetric flasks are generally not recommended for long-term storage. inorganicventures.com

Light Sensitivity: Some standards are photosensitive and should be stored in the dark or in amber vials to prevent photodegradation. inorganicventures.com

Aliquoting: To avoid repeated freeze-thaw cycles and potential contamination of the main stock, it is best to prepare multiple smaller aliquots of the standard solution. thermofisher.com

Handling:

Preventing Contamination: Never introduce pipettes or other transfer devices directly into the stock solution of the standard. Always pour an aliquot into a separate container for use. inorganicventures.com

Accurate Dispensing: For preparing solutions, gravimetric dispensing (weighing the standard) is more accurate than volumetric dispensing, as it is not affected by temperature-related density changes. demarcheiso17025.cominorganicventures.com

Minimizing Exposure: Keep the standard container uncapped for the shortest possible time to prevent evaporation and potential contamination from the environment. inorganicventures.com

Label Stability: Be aware of the stability of the isotopic label. While 13C and 15N labels are generally stable, deuterium labels can sometimes be prone to exchange with protons from the solvent, especially if located on heteroatoms or on a carbon adjacent to a carbonyl group. acanthusresearch.com

Documentation: Maintain a detailed logbook for each standard, recording the date of receipt, opening, and each use. This helps in tracking the standard's usage and remaining quantity.

By implementing these best practices, academic research facilities can ensure the long-term stability and reliability of their stable isotope-labeled standards, leading to more accurate and reproducible research outcomes.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H25D3F2O5 | lgcstandards.com |

| Molecular Weight | 413.47 | lgcstandards.com |

| Unlabeled CAS Number | 2135-17-3 | lgcstandards.com |

| Purity (by HPLC) | >95% | lgcstandards.com |

| Isotope Label | Deuterium | lgcstandards.com |

| Storage Temperature | As recommended by the supplier, often refrigerated or frozen. | inorganicventures.com |

Q & A

Q. How can researchers differentiate between homogeneous and inhomogeneous EPR spectral broadening in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.